molecular formula C14H11BrN2O B8586614 5-(Benzyloxy)-6-bromo-1H-indazole

5-(Benzyloxy)-6-bromo-1H-indazole

Cat. No.: B8586614
M. Wt: 303.15 g/mol
InChI Key: GUHSZAAKYDZXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-6-bromo-1H-indazole is a useful research compound. Its molecular formula is C14H11BrN2O and its molecular weight is 303.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Benzyloxy)-6-bromo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-6-bromo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

6-bromo-5-phenylmethoxy-1H-indazole

InChI

InChI=1S/C14H11BrN2O/c15-12-7-13-11(8-16-17-13)6-14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

GUHSZAAKYDZXIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=NN3)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 5-(Benzyloxy)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists Version: 1.0[1]

Executive Summary

The 5-(benzyloxy)-6-bromo-1H-indazole scaffold is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., VEGFR, PLK4 inhibitors).[1] While direct halogenation of the indazole core typically favors the C-3 position, obtaining the 6-bromo regioisomer requires a strategy that installs the halogen prior to ring closure. This guide details a robust, four-step synthetic route starting from commercially available 3-methyl-4-nitrophenol .[1] This pathway ensures complete regiocontrol, high yields, and scalability, utilizing a modified Jacobson indazole synthesis for the final cyclization.[1]

Retrosynthetic Analysis

To achieve the 6-bromo-5-benzyloxy substitution pattern without contaminating isomers, the indazole ring is constructed after functionalizing the benzene core. The key disconnection is the N-N bond formation via diazotization of a 2-methylaniline derivative.

Retrosynthesis Target 5-(Benzyloxy)-6-bromo-1H-indazole Precursor1 Diazonium Intermediate Target->Precursor1 Cyclization Aniline 5-Bromo-4-(benzyloxy)-2-methylaniline (Key Intermediate) Precursor1->Aniline Diazotization Nitro 1-Bromo-2-(benzyloxy)-4-methyl-5-nitrobenzene (Regioselective Bromination) Aniline->Nitro Nitro Reduction Start 3-Methyl-4-nitrophenol (Commercial SM) Nitro->Start 1. Benzylation 2. Bromination

Figure 1: Retrosynthetic strategy relying on the Jacobson cyclization of a pre-functionalized aniline precursor.

Synthetic Strategy & Logic

Route Selection: The "Pre-Functionalization" Approach

Direct bromination of 5-(benzyloxy)-1H-indazole with NBS or Br₂ predominantly yields the 3-bromo isomer due to the high reactivity of the pyrazole C-3 position. Blocking C-3 adds unnecessary steps. Therefore, the optimal strategy is to install the bromine atom on the benzene ring before forming the indazole.

Regiocontrol Mechanism

The starting material, 3-methyl-4-nitrophenol, provides a perfect template for regioselective functionalization:[1]

  • Benzylation: Protects the phenol and creates a strong ortho-director.

  • Bromination: The benzyl ether (strong donor) directs ortho. The methyl group (weak donor) directs ortho/para. The nitro group (withdrawer) directs meta.

    • Position 6 (Indazole numbering): This position is ortho to the benzyloxy group, para to the methyl group, and meta to the nitro group. All electronic vectors align to activate this position.

    • Position 3 (Indazole numbering): Sterically hindered (sandwiched between Methyl and Benzyloxy).[1]

    • Result: Bromination occurs exclusively at the desired position (C-6 relative to the final indazole).

Detailed Experimental Protocols

Step 1: Benzylation of 3-Methyl-4-nitrophenol

Objective: Protection of the phenol to activate the ring for bromination.

  • Reagents: 3-Methyl-4-nitrophenol (1.0 equiv), Benzyl bromide (1.1 equiv), K₂CO₃ (1.5 equiv).[1]

  • Solvent: DMF or Acetone.

  • Conditions: 60°C, 4-6 hours.

Protocol:

  • Dissolve 3-methyl-4-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL).

  • Add solid K₂CO₃ (20.7 g, 150 mmol) in one portion.

  • Add benzyl bromide (13.0 mL, 110 mmol) dropwise over 15 minutes.

  • Heat to 60°C and stir for 5 hours (Monitor by TLC; R_f product > R_f SM).

  • Workup: Pour into ice-water (500 mL). The product will precipitate as a pale yellow solid.[2] Filter, wash with water, and dry in vacuo.[1]

  • Yield: ~95% (Expected mass: ~23 g).

Step 2: Regioselective Bromination

Objective: Install the bromine atom at the specific position directed by the alkoxy group.

  • Reagents: 4-(Benzyloxy)-2-methyl-1-nitrobenzene (from Step 1), Bromine (Br₂) or NBS.[1]

  • Solvent: Acetic Acid (AcOH) or DMF.[1]

  • Catalyst: Iron powder (cat.) or Sodium Acetate (buffer).[1]

Protocol:

  • Dissolve the benzyl ether (24.3 g, 100 mmol) in Glacial Acetic Acid (250 mL).

  • Add Sodium Acetate (12.3 g, 150 mmol) to buffer the HBr generated.

  • Add Br₂ (5.6 mL, 110 mmol) dropwise at room temperature. (Alternatively, use NBS (1.1 equiv) in DMF at 0°C for milder conditions).[1]

  • Stir at RT for 12 hours. The directing groups ensure bromination occurs para to the methyl and ortho to the benzyloxy group.

  • Workup: Pour into water containing Na₂SO₃ (to quench excess Br₂). Extract with EtOAc or filter the precipitate.[3]

  • Yield: ~85-90%.

  • Product: 1-Benzyloxy-2-bromo-5-methyl-4-nitrobenzene.

Step 3: Reduction of Nitro Group

Objective: Convert the nitro group to the aniline required for cyclization.

  • Reagents: Iron powder (Fe), NH₄Cl (aq).[1]

  • Solvent: Ethanol/Water (4:1).[1]

  • Conditions: Reflux (80°C), 2-3 hours.

Protocol:

  • Suspend the brominated nitro compound (32.2 g, 100 mmol) in EtOH (300 mL).

  • Add a solution of NH₄Cl (5.3 g, 100 mmol) in Water (75 mL).

  • Add Iron powder (16.8 g, 300 mmol) in portions.

  • Heat to reflux for 3 hours. The yellow color should fade to a dark sludge.

  • Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot EtOH. Concentrate the filtrate.

  • Yield: ~90%.

  • Product: 5-Bromo-4-(benzyloxy)-2-methylaniline.

Step 4: Indazole Ring Closure (Modified Jacobson Synthesis)

Objective: Cyclization of the o-methylaniline to the 1H-indazole core.

  • Reagents: Acetic Anhydride (Ac₂O), Potassium Acetate (KOAc), Isoamyl Nitrite.[1]

  • Solvent: Chloroform or Toluene.

  • Mechanism: N-Acetylation -> Nitrosation -> Rearrangement -> Cyclization.

Protocol:

  • Dissolve the aniline (29.2 g, 100 mmol) in Chloroform (300 mL).

  • Add Potassium Acetate (1.1 equiv) and Acetic Anhydride (2.5 equiv).[1] Stir at RT for 1 hour to form the acetanilide in situ.

  • Heat to reflux.[4]

  • Add Isoamyl Nitrite (2.2 equiv) dropwise to the refluxing solution.

  • Continue reflux for 18 hours.

  • Hydrolysis (Critical): The product may exist as the N-acetyl indazole. Evaporate solvent, add MeOH (100 mL) and aq. NaOH (2M, 50 mL), and stir at RT for 1 hour to remove the acetyl group.

  • Workup: Neutralize with HCl to pH 7. Extract with EtOAc.[3][5][6] Wash with brine.[5][6] Dry over Na₂SO₄.[2][3][5][6][7]

  • Purification: Recrystallization from Toluene/Heptane or Flash Chromatography (Hex/EtOAc).

  • Final Yield: ~60-70%.

Process Data Summary

ParameterValue / ConditionNotes
Overall Yield ~45 - 55%Calculated over 4 steps
Key Impurity 3-Bromo isomerEliminated by route design (pre-bromination)
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) H-4: Singlet (~7.6 ppm)H-7: Singlet (~7.8 ppm)H-3: Singlet (~8.0 ppm)The two singlets in the aromatic region confirm the 5,6-substitution pattern.[1][8][9]
Mass Spec (ESI) [M+H]⁺ = 303/305Characteristic 1:1 bromine isotope pattern

Experimental Workflow Visualization

Workflow Step1 Step 1: Benzylation (3-Me-4-NO2-Phenol + BnBr) Step2 Step 2: Bromination (Br2/AcOH or NBS) Step1->Step2 Yield: 95% Regioselective Step3 Step 3: Reduction (Fe/NH4Cl) Step2->Step3 Yield: 90% Nitro -> Amine Step4 Step 4: Cyclization (Isoamyl Nitrite/Ac2O) Step3->Step4 Yield: 90% Precursor Prep Final 5-(Benzyloxy)-6-bromo-1H-indazole Step4->Final Yield: 65% Ring Closure

Figure 2: Step-by-step synthetic workflow with expected yields.

Critical Process Parameters (CPP) & Troubleshooting

  • Regioselectivity Check (Step 2): If using NBS, ensure the reaction is kept cool (0°C to RT) to prevent radical side reactions on the benzylic methyl group. The ionic bromination mechanism is required here.

  • Cyclization Safety (Step 4): Isoamyl nitrite is a vasodilator and flammable.[1] Perform this reaction in a well-ventilated fume hood. The reaction generates nitrogen gas; ensure the condenser is open to an inert gas line (bubbler) to prevent pressure buildup.

  • Purification: The final product, 5-(benzyloxy)-6-bromo-1H-indazole, can be stubborn to crystallize.[1] A slurry in diethyl ether or trituration with cold acetonitrile is often effective for removing colored impurities.

References

  • BenchChem Technical Support. Optimizing 6-Bromo-Indazole Synthesis. (2025).[1][3][4][10][11] Retrieved from

  • Organic Chemistry Portal. Synthesis of Indazoles. Retrieved from

  • Chemia. Allylic position and benzylic position bromination: bromination reactions that use NBS. (2022).[1][12] Retrieved from [1]

  • National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold. (2021).[1][13][14] Retrieved from

  • Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011).[1] Retrieved from

Sources

An In-depth Technical Guide to 5-(Benzyloxy)-6-bromo-1H-indazole: From Discovery to Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-(Benzyloxy)-6-bromo-1H-indazole, a pivotal intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis, physicochemical properties, and its critical role in the creation of targeted therapeutics.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Compounds bearing this moiety exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2] This versatility stems from the indazole ring's ability to engage in various non-covalent interactions with biological targets, often acting as a bioisostere for endogenous purine bases.[3] The strategic functionalization of the indazole core allows for the fine-tuning of a compound's pharmacological profile, making it a cornerstone in the design of novel therapeutic agents.

Discovery and Historical Context: A Key Intermediate Emerges

The discovery and development of 5-(Benzyloxy)-6-bromo-1H-indazole are intrinsically linked to the quest for potent and selective poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

The initial synthesis and disclosure of 5-(Benzyloxy)-6-bromo-1H-indazole can be traced back to the pioneering work on the development of the PARP inhibitor Niraparib.[4] In the seminal patent filed by Jones et al. (WO 2008/084261), this compound was identified as a critical building block for the construction of the Niraparib molecule.[2][4] This patent laid the groundwork for subsequent process development and large-scale synthesis of Niraparib, solidifying the importance of 5-(Benzyloxy)-6-bromo-1H-indazole in the pharmaceutical landscape.[5]

Synthesis and Manufacturing

The synthesis of 5-(Benzyloxy)-6-bromo-1H-indazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and industrially viable route begins with the commercially available 4-bromo-2-methylaniline.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: the formation of the indazole core followed by the introduction of the benzyloxy group.

Synthetic Workflow A 4-Bromo-2-methylaniline B 6-Bromo-1H-indazole A->B Diazotization & Cyclization C 5-(Benzyloxy)-6-bromo-1H-indazole B->C Nucleophilic Substitution (Williamson Ether Synthesis)

Caption: Synthetic workflow for 5-(Benzyloxy)-6-bromo-1H-indazole.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline

This transformation is achieved through a diazotization of the aniline followed by an intramolecular cyclization.[6]

  • Reagents and Solvents:

    • 4-Bromo-2-methylaniline

    • Acetic Anhydride

    • Potassium Acetate

    • Isoamyl Nitrite

    • Chloroform

    • Heptane

    • Concentrated Hydrochloric Acid

    • 50% Aqueous Sodium Hydroxide

  • Procedure:

    • Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride dropwise while maintaining the temperature below 40°C.

    • Diazotization and Cyclization: To the resulting mixture, add potassium acetate followed by isoamyl nitrite. Heat the reaction to reflux (approximately 68°C) and maintain for 20 hours.

    • Work-up and Hydrolysis: After completion, cool the mixture and remove the volatile components under reduced pressure. Add water and perform an azeotropic distillation. To the residue, add concentrated hydrochloric acid and heat to 50-55°C to effect hydrolysis of the acetyl group.

    • Isolation: Cool the acidic solution and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield 6-bromo-1H-indazole.[6]

Step 2: Synthesis of 5-(Benzyloxy)-6-bromo-1H-indazole

This step involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis, on the 6-bromo-1H-indazole intermediate. A more direct precursor for this step is often the commercially available 6-bromo-5-hydroxy-1H-indazole.

  • Reagents and Solvents:

    • 6-Bromo-5-hydroxy-1H-indazole

    • Benzyl Bromide

    • Potassium Carbonate

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 6-bromo-5-hydroxy-1H-indazole in DMF, add potassium carbonate.

    • Add benzyl bromide to the suspension.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-(Benzyloxy)-6-bromo-1H-indazole.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(Benzyloxy)-6-bromo-1H-indazole is essential for its handling, storage, and use in subsequent synthetic steps.

PropertyValueReference
Molecular Formula C₁₄H₁₁BrN₂O
Molecular Weight 303.16 g/mol
Appearance White to off-white crystalline solid
Melting Point Data not consistently available in public sources.
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Poorly soluble in water.
¹H NMR (DMSO-d₆) Characteristic signals expected:
δ ~13.3 (br s, 1H, NH)
δ ~8.1 (s, 1H, indazole H-3)
δ ~7.6 (s, 1H, indazole H-7)
δ ~7.5-7.3 (m, 5H, Ar-H of benzyl)
δ ~7.2 (s, 1H, indazole H-4)
δ ~5.3 (s, 2H, O-CH₂-Ph)
¹³C NMR (DMSO-d₆) Characteristic signals expected:
δ ~150 (C-5)
δ ~137 (quaternary Ar-C of benzyl)
δ ~135 (C-3)
δ ~130-127 (Ar-C of benzyl)
δ ~125 (C-7a)
δ ~122 (C-3a)
δ ~115 (C-7)
δ ~105 (C-4)
δ ~100 (C-6)
δ ~70 (O-CH₂-Ph)

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument parameters. The provided values are based on typical shifts for similar structures.

Application in Drug Development: The Synthesis of Niraparib

The primary and most significant application of 5-(Benzyloxy)-6-bromo-1H-indazole is as a key intermediate in the synthesis of Niraparib, an orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[4][5]

Role in the Niraparib Synthetic Pathway

In the synthesis of Niraparib, the bromine atom at the 6-position of 5-(Benzyloxy)-6-bromo-1H-indazole serves as a handle for a Suzuki coupling reaction with a suitably functionalized boronic acid or ester. This reaction forms the crucial biaryl bond that constitutes the backbone of the Niraparib molecule. The benzyloxy group at the 5-position acts as a protecting group for the hydroxyl functionality, which is later deprotected in the final steps of the synthesis.

Niraparib Synthesis A 5-(Benzyloxy)-6-bromo-1H-indazole C Coupled Intermediate A->C Suzuki Coupling B Piperidine-boronic ester derivative B->C D Niraparib C->D Deprotection & Amidation

Caption: Role of 5-(Benzyloxy)-6-bromo-1H-indazole in Niraparib synthesis.

The use of 5-(Benzyloxy)-6-bromo-1H-indazole allows for a convergent and efficient synthesis of Niraparib, enabling the late-stage introduction of a complex fragment and facilitating the overall manufacturing process.

Conclusion

5-(Benzyloxy)-6-bromo-1H-indazole has transitioned from a novel chemical entity to a cornerstone intermediate in the synthesis of a life-saving oncology drug. Its discovery is a testament to the power of targeted drug design, and its synthesis highlights the elegance and utility of modern organic chemistry. For researchers and drug development professionals, a thorough understanding of this compound's properties and synthesis is essential for the continued innovation and production of indazole-based therapeutics.

References

  • EvitaChem. 5-(Benzyloxy)-6-bromo-1H-indazole.
  • Singh et al. (2016).
  • Jones, P., Ontoria Ontoria, J. M., Scarpelli, R., & Schultz-Fademrecht, C. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. WO 2008/084261.
  • Shaikh, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 789–816. [Link]

  • MedKoo Biosciences. Niraparib Synthetic Routes.
  • Chung, J. Y. L., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. [Link]

  • Supporting Information for: Palladium-Catalyzed Direct C3-Aryl
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Copies of 1H, 13C, 19F NMR spectra.
  • Cerecetto, H., et al. (2005). Indazole-derivatives as anti-Trypanosoma cruzi agents. Bioorganic & Medicinal Chemistry, 13(10), 3361–3368. [Link]

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 5-(Benzyloxy)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 5-(benzyloxy)-6-bromo-1H-indazole . This specific transformation represents a "high-friction" synthetic step due to the convergence of three complicating factors:

  • Electronic Deactivation: The electron-rich 5-benzyloxy group increases the electron density of the arene, potentially slowing oxidative addition at the C6-bromide.

  • Steric Hindrance: The ortho-alkoxy substituent creates significant steric bulk, impeding the approach of the palladium species and the incoming amine.

  • Competitive Functionality: The acidic N1-H of the indazole core (pKa ~14) presents a risk of catalyst poisoning and side-reactions (N-arylation) if not properly managed.

This guide provides a protection-dependent strategy as the primary high-yield route, alongside an advanced unprotected strategy for specific use cases.

Strategic Analysis & Retrosynthesis

The successful amination of 5-(benzyloxy)-6-bromo-1H-indazole (1) requires a rigorous control of the catalyst microenvironment. The 5-benzyloxy group exerts a specific "ortho-effect," necessitating ligands that are both electron-rich (to facilitate oxidative addition to the deactivated bromide) and bulky (to enforce reductive elimination).

The "Ortho-Alkoxy" Challenge

Standard phosphines (e.g., PPh3, dppf) often fail with this substrate class. The oxygen atom at position 5 can hemilabile coordinate to the palladium center, potentially occupying a coordination site needed for the amine. Furthermore, the steric bulk of the benzyl group blocks the quadrant occupied by the halide.

Recommended Ligand Systems:

  • BrettPhos / tBuBrettPhos: Best for primary amines and high steric demand.

  • RuPhos: Superior for secondary amines.

  • Xantphos: Effective for heterocyclic amines (e.g., morpholine, piperazine).

Pathway Visualization

G Start 5-(Benzyloxy)-6-bromo-1H-indazole (Substrate) Prot Step 1: N1-Protection (THP or SEM) Start->Prot DHP, pTsOH or SEM-Cl, NaH Couple Step 2: Buchwald-Hartwig Coupling (Pd-Catalysis) Start->Couple Direct Route (Advanced) Requires LiHMDS/L-Pd-G3 Prot->Couple HNR2, Pd source, Ligand, Base Deprot Step 3: Deprotection (Acidic Hydrolysis) Couple->Deprot TFA or HCl Product 6-Amino-5-(benzyloxy)-1H-indazole (Target) Deprot->Product Neutralization

Figure 1: Strategic workflow for the amination of 6-bromoindazoles. The solid line represents the high-confidence "Protected" route; the dashed line represents the "Direct" route.

Detailed Experimental Protocols

Protocol A: N1-Protection (The THP Route)

Rationale: Protecting the N1-H prevents the formation of an indazolide anion, which acts as a catalyst poison by forming stable, unreactive Pd-complexes.

Reagents:

  • Substrate: 5-(Benzyloxy)-6-bromo-1H-indazole (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M]

Procedure:

  • Charge a reaction vessel with the indazole substrate and DCM.

  • Add DHP followed by pTsOH at room temperature (20-25°C).

  • Stir for 4–16 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Quench: Add saturated aqueous NaHCO3.

  • Workup: Extract with DCM, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The N1-THP isomer is typically the major product and moves faster than the N2-isomer (if formed).

Protocol B: The Buchwald-Hartwig Coupling (Protected Substrate)

Rationale: This protocol uses BrettPhos , a ligand specifically engineered to handle the steric clash of the ortho-benzyloxy group while maintaining a highly active catalytic cycle.

Reagents:

  • Substrate: N1-THP-5-(benzyloxy)-6-bromoindazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)

  • Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)

    • Alternative: Pd2(dba)3 (2 mol%) + BrettPhos (4-6 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)

    • Note: Use Cs2CO3 for base-sensitive substrates; NaOtBu for faster kinetics.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed) [0.1 M]

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charge Solids: Add the Indazole substrate, Base (Cs2CO3), and Pd-Precatalyst.

  • Charge Liquids: Add the Amine (if liquid) and Solvent via syringe.

    • Critical: Sparge the solvent with Argon for 10 mins prior to addition to remove O2.

  • Reaction: Seal the vial and heat to 90–100°C .

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, add additional catalyst (1 mol%) and heat for up to 12 hours.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography.

Data Table: Ligand Selection Guide

Amine ClassRecommended LigandPd SourceBaseTemp
Primary Alkyl BrettPhosPd G3 PrecatNaOtBu80°C
Primary Aryl (Aniline) BrettPhos / tBuBrettPhosPd G3 PrecatCs2CO3100°C
Secondary (Cyclic) RuPhosPd G3 PrecatLiHMDS80°C
Secondary (Acyclic) RuPhosPd G3 PrecatNaOtBu90°C
Heterocycle (e.g., Indole) XantphosPd(OAc)2Cs2CO3110°C
Protocol C: Deprotection (THP Removal)

Reagents:

  • Substrate: Coupled Product (N1-THP)

  • Acid: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)

  • Solvent: MeOH or DCM

Procedure:

  • Dissolve the coupled product in MeOH (for HCl) or DCM (for TFA).

  • Add the acid (5–10 equiv).

  • Stir at RT (or 40°C if sluggish) for 1–4 hours.

  • Neutralization: Carefully quench with sat. NaHCO3 or NH4OH.

  • Isolation: Extract with EtOAc/DCM. The free NH-indazole product is often crystalline and can be purified by recrystallization or chromatography.

Mechanistic Insight & Troubleshooting

The mechanism relies on the delicate balance of the Palladium cycle. The Oxidative Addition (OA) step is hampered by the electron-rich nature of the ring, while the Reductive Elimination (RE) is hampered by the steric bulk.

Catalytic Cycle Visualization

Mechanism Pd0 L-Pd(0) Active Species OA_Complex Oxidative Addition (Ar-Pd(II)-Br) Pd0->OA_Complex Rate Limiting Step (Steric/Electronic Clash) Amine_Bind Amine Coordination (Ar-Pd(II)-NH2R) OA_Complex->Amine_Bind + Amine Deprot_Complex Deprotonation (Ar-Pd(II)-NHR) Amine_Bind->Deprot_Complex + Base - HBr RE_Step Reductive Elimination (Product Release) Deprot_Complex->RE_Step C-N Bond Formation RE_Step->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the rate-limiting Oxidative Addition step due to the 5-benzyloxy substituent.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Conversion (SM remains) Oxidative Addition failure.Switch to tBuBrettPhos or AdBrettPhos (more active). Increase temp to 110°C. Ensure O2 exclusion.
Dehalogenation (H-Ar formed)

-Hydride elimination or solvent reaction.
Switch solvent to Toluene (avoid alcohols). Use Cs2CO3 instead of alkoxides.
Low Yield (Amine remains) Catalyst poisoning by product or SM.Increase catalyst loading to 5-10 mol%. Ensure N1 is fully protected.
Regioisomers observed N1-Arylation (if unprotected).Mandatory: Use Protocol A (Protection). If avoiding protection, use LiHMDS as base to mask N1.

References

  • Buchwald-Hartwig Amination Overview

    • Wikipedia:[1][2][3][4][5][6]

    • ACS Reagent Guide:[6]

  • Ligand Selection for Ortho-Substituted Aryl Halides

    • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." J. Am. Chem. Soc.2008, 130, 6686.
    • BenchChem Guide:

  • Indazole & Heterocycle Specific Protocols

    • Purine Nucleoside Amination (Analogous System): "Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides."[7] Adv.[8][9][10] Synth. Catal.2010 , 352, 1728. Link

    • Unprotected Azaindole Amination: "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[11] Org.[8][10][12] Lett.2010 , 12, 16. Link

  • Catalyst Sources

    • Johnson Matthey.[8] "Buchwald Hartwig amination catalysts." Link

Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for 5-(benzyloxy)-6-bromo-1H-indazole and Palladium complexes before handling.

Sources

Application Note: Strategic Derivatization of 5-(Benzyloxy)-6-bromo-1H-indazole for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

5-(Benzyloxy)-6-bromo-1H-indazole represents a "privileged scaffold" in medicinal chemistry, particularly for kinase (e.g., VEGFR, FGFR) and GPCR targets. Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective modification at three distinct vectors without protecting group shuffling.

This guide details the protocols for diversifying this scaffold to generate high-value Structure-Activity Relationship (SAR) libraries.

The Orthogonal Vectors
  • Vector A (N1-Position): Controls solubility and permeability; determines binding mode (hinge binding vs. solvent exposure).

  • Vector B (C6-Bromide): The primary handle for increasing molecular complexity via Pd-catalyzed cross-coupling (Suzuki, Buchwald).

  • Vector C (C5-Benzyloxy): A "masked" phenol. Post-coupling deprotection allows for the introduction of solubilizing ethers or H-bond donors.

Strategic Workflow Visualization

The following diagram illustrates the logical flow of derivatization, prioritizing the most reactive/sensitive handles first.

SAR_Strategy Start 5-(Benzyloxy)-6-bromo- 1H-indazole Step1 Step 1: N-Alkylation (Vector A) Start->Step1 Cs2CO3, R-X N1_Isomer N1-Isomer (Major) Step1->N1_Isomer Kinetic/Thermo Control N2_Isomer N2-Isomer (Minor) Step1->N2_Isomer Step2 Step 2: C6-Coupling (Vector B) N1_Isomer->Step2 Suzuki Suzuki-Miyaura (Biaryls) Step2->Suzuki Buchwald Buchwald-Hartwig (Amines) Step2->Buchwald Step3 Step 3: C5-Diversification (Vector C) Suzuki->Step3 H2, Pd/C Buchwald->Step3 Phenol Free Phenol Intermediate Step3->Phenol Deprotection Final Final SAR Library Phenol->Final Mitsunobu/Alkylation

Caption: Figure 1. Sequential derivatization workflow. N-alkylation is performed first to cap the acidic proton, followed by metal-catalyzed coupling at C6, and finally C5-ether manipulation.

Module 1: Regioselective N-Alkylation (Vector A)

Scientific Rationale

Indazoles exhibit annular tautomerism (1H vs. 2H).[1] The 1H-tautomer is thermodynamically more stable (aromaticity of the benzene ring is preserved). However, under basic conditions, the deprotonated indazolyl anion is an ambident nucleophile.

  • N1-Alkylation (Desired): Favored by thermodynamic control and "hard" electrophiles.

  • N2-Alkylation (Undesired): Often favored by steric hindrance at C7 or specific solvent effects (e.g., non-polar solvents).

Protocol: N1-Selective Alkylation

Objective: Install alkyl/aryl groups at N1 with >10:1 regioselectivity.

  • Reagents:

    • Substrate: 5-(Benzyloxy)-6-bromo-1H-indazole (1.0 equiv)

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv) - Promotes N1 selectivity via the "Ceasium Effect" (coordination).
      
    • Electrophile: Alkyl Halide (1.2 equiv)

    • Solvent: DMF (Anhydrous) - Promotes S_N2 mechanism.

  • Procedure:

    • Dissolve substrate in DMF (0.1 M).

    • Add

      
       and stir at RT for 15 min (deprotonation).
      
    • Add Alkyl Halide dropwise.

    • Heat to 60°C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with

      
       (aq) to remove DMF.
      
  • Self-Validation (QC):

    • TLC: N1-alkyl products typically have higher

      
       than N2-alkyl products in EtOAc/Hex.
      
    • NMR (Critical):

      • N1-Isomer: The C3-H proton signal appears around

        
         7.9–8.1 ppm.
        
      • N2-Isomer: The C3-H proton signal is deshielded, appearing downfield at

        
         8.3–8.6 ppm.
        
      • NOESY: N1-alkyl protons will show a correlation with the C7-H proton. N2-alkyl protons will show correlation with C3-H.

Module 2: C6-Carbon Functionalization (Vector B)

Scientific Rationale

The C6-bromide is electronically activated for oxidative addition by Palladium, despite the presence of the electron-donating benzyloxy group at C5. The C5-OBn group imposes mild steric pressure, requiring ligands with smaller cone angles or high activity (e.g., dppf, XPhos).

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Install aryl/heteroaryl rings at C6.

  • Reagents:

    • Substrate: N1-alkyl-5-(benzyloxy)-6-bromoindazole (1.0 equiv)

    • Boronic Acid:

      
       (1.5 equiv)
      
    • Catalyst:

      
       (5 mol%) - Resistant to de-ligation.
      
    • Base:

      
       (2M aq, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Combine organics in a microwave vial.

    • Add degassed solvent and aqueous base.

    • Condition: Microwave irradiation at 110°C for 30–60 mins (or reflux 12h).

    • Filter through Celite.

Protocol B: Buchwald-Hartwig Amination (Amination)

Objective: Install solubilizing amines (morpholine, piperazine) at C6.

  • Reagents:

    • Catalyst:

      
       (2 mol%)[2]
      
    • Ligand: XPhos or BrettPhos (4 mol%) - Critical for electron-rich aryl bromides.

    • Base:

      
       (strong base required).
      
    • Solvent: Toluene or t-Amyl alcohol.

  • Self-Validation (QC):

    • Monitor the disappearance of the characteristic Ar-Br isotope pattern (1:1 doublet) in MS.

    • Appearance of aliphatic protons in NMR (if amine coupled).

Module 3: C5-Ether Diversification (Vector C)

Scientific Rationale

The benzyl ether is a robust protecting group that survives basic coupling (Steps 1 & 2). It must be removed to reveal the phenol for final optimization (e.g., installing polar side chains to reach solvent channels).

Protocol: "Cut and Sew" (Deprotection & Re-alkylation)
  • Deprotection (Hydrogenolysis):

    • Note: Lewis acids like

      
       are NOT  recommended here if the C6-group contains sensitive heterocycles.
      
    • Conditions:

      
       (balloon), 10% Pd/C, MeOH/EtOAc (1:1).
      
    • Observation: Reaction is clean; monitor by loss of benzyl aromatic protons (7.3–7.4 ppm) in NMR.

  • Re-alkylation (Mitsunobu Reaction):

    • Reagents:

      
       (1.5 equiv), DIAD (1.5 equiv), Alcohol (
      
      
      
      ).
    • Mechanism: Inverts stereochemistry of secondary alcohols; allows installation of specific chiral tails.

Summary of Reaction Conditions & Yields

TransformationReagentsKey VariableTypical YieldRef
N1-Alkylation

, DMF, 60°C
Base choice controls regioselectivity85-95%[1]
Suzuki Coupling

, Dioxane/H2O
Ligand bite angle70-90%[2]
Buchwald Amination

, XPhos, NaOtBu
Ligand sterics (XPhos)60-80%[3]
Debenzylation

, Pd/C, MeOH
Catalyst loading>95%[4]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold.University College Cork / NIH. (Explains the thermodynamic preference for N1 and the role of NaH vs Cs2CO3).

  • Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.RSC Advances, 2021. (Provides optimized Pd(dppf)Cl2 conditions for bromo-indazoles).

  • Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.BenchChem Application Notes.

  • Cleavage of O-benzyl ethers.Organic Chemistry Portal. (Comparison of Hydrogenolysis vs Lewis Acid methods).

Sources

Troubleshooting & Optimization

Purification challenges of 5-(Benzyloxy)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-Br-Bn-56 Status: Open Subject: Purification & Isolation Troubleshooting Guide[1]

Executive Summary

5-(Benzyloxy)-6-bromo-1H-indazole is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PLK4 targets).[1] Its purification is frequently complicated by three physicochemical factors:

  • Amphoteric Nature: The indazole core possesses an acidic proton (

    
    ) on the nitrogen, leading to strong interactions with silica silanols.[1][2][3]
    
  • Solubility Profile: The lipophilic benzyloxy/bromo motif contrasts with the polar indazole core, causing "oiling out" during crystallization.[1][2][3]

  • Chemical Lability: The benzyl ether is susceptible to cleavage under acidic conditions often used in indazole cyclization, generating the difficult-to-separate 5-hydroxy impurity.[1][3]

This guide provides field-validated protocols to resolve these specific bottlenecks.

Module 1: Chromatographic Isolation

Issue: The compound streaks/tails significantly on silica gel, leading to poor resolution and co-elution with impurities.

Root Cause Analysis

The N-H proton of the 1H-indazole ring acts as a hydrogen bond donor to the acidic silanol groups (


) on the stationary phase.[1] This reversible adsorption causes peak broadening (tailing).[1][2][3]
Troubleshooting Protocol

Do NOT use standard Hexane/Ethyl Acetate gradients without modification.

Recommended Mobile Phase System:

  • Primary Solvent: Dichloromethane (DCM)[1][3]

  • Polar Modifier: Methanol (MeOH)[1][3]

  • Additive (Critical): Triethylamine (TEA) or

    
     (0.1% - 0.5%)[1]
    

Step-by-Step Optimization:

  • Column Pre-treatment: Flush the silica column with 1% TEA in DCM before loading the sample.[1][2][3] This neutralizes the most active acidic sites on the silica.[2]

  • Gradient: Run a gradient from 100% DCM

    
     95:5 DCM:MeOH.
    
    • Note: The benzyloxy group makes the molecule relatively non-polar compared to bare indazoles; it will elute earlier than expected in DCM systems.[2]

  • Sample Loading: Dissolve the crude material in a minimum volume of DCM containing 1% TEA. Avoid dry-loading on silica if possible, as the heat of adsorption can degrade the benzyl ether; use Celite or liquid loading.

Self-Validating System:

Checkpoint: Run a TLC of your crude mixture using 95:5 DCM:MeOH with 2 drops of TEA added to the developing chamber. If the spot is round (


) rather than a streak, the column conditions are valid.
Module 2: Crystallization & Solubility

Issue: The product forms a gummy oil or amorphous solid upon solvent evaporation and refuses to crystallize.

Root Cause Analysis

The molecule has high lattice energy potential but is disrupted by the flexible benzyloxy rotation.[1][2] In single-solvent systems (e.g., pure Ethanol), the lipophilic regions (Br, OBn) solvate well while the polar core crashes out, leading to oiling.

Troubleshooting Protocol: The "Dual-Polarity" Method

Recrystallization requires a specific polarity gap between the solvent and anti-solvent.[1][3]

Recommended Solvent System:

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)[1][3]

  • Anti-Solvent: n-Heptane (preferred over Hexane due to higher boiling point)[1]

Procedure:

  • Dissolve the crude "oil" in the minimum amount of refluxing EtOAc (

    
    ).[1][2][3]
    
  • Optional: If the solution is colored, treat with activated charcoal for 10 minutes and filter hot.[2]

  • Remove from heat.[1][2][3] While still hot, add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.[3]

  • Add one drop of EtOAc to clear the solution.[1][2][3]

  • Insulate the flask (wrap in foil/towel) to allow extremely slow cooling to room temperature. Rapid cooling locks the oil state.[1][2][3]

  • Once at room temperature, move to

    
    .
    

Data Presentation: Solubility Profile

SolventSolubility (

)
Solubility (

)
Suitability
Water InsolubleInsolubleAnti-solvent (aggressive)
Methanol ModerateHighGood for trituration
DCM HighHighExtraction only
Toluene LowModerateExcellent for slow crystallization
Heptane InsolubleLowAnti-solvent
Module 3: Impurity Management (The 5-Hydroxy Analog)

Issue: Presence of a persistent impurity ~10-15% by HPLC that tracks closely with the product.

Root Cause Analysis

This is likely 5-hydroxy-6-bromo-1H-indazole .[1][3]

  • Origin: Acid-catalyzed debenzylation during the ring-closure step (if acidic conditions were used) or hydrogenolysis (if Pd/C was used nearby).[1][3]

  • Challenge: It is structurally almost identical but significantly more polar and acidic.[1][2][3]

Removal Strategy: pH-Swing Extraction

Unlike the benzyloxy product, the 5-hydroxy impurity is a phenol (


).[1] The product only has the indazole N-H (

). We can exploit this

.[1][2][3]

Protocol:

  • Dissolve the mixture in EtOAc.

  • Wash with 0.5 M NaOH (Cold).[1][2][3]

    • Mechanism:[1][2][3][4][5] The phenol (5-OH) deprotonates at pH 13 and moves to the aqueous layer.[1][3] The benzyloxy product (protected phenol) remains in the organic layer.

    • Warning: Do not use stronger base or heat, or you risk deprotonating the indazole nitrogen of the product, causing it to wash out too.

  • Separate layers immediately.[1][2][3]

  • Wash organic layer with Brine

    
     Dry over 
    
    
    
    .[1][2][3][6]

Self-Validating System:

Checkpoint: Spot the organic layer on TLC.[1][2][3][7] The lower-running spot (5-OH impurity) should disappear after the NaOH wash.

Visualizing the Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (5-BnO-6-Br-Indazole) SolubilityCheck Solubility Check (TLC in DCM/MeOH) Crude->SolubilityCheck Decision Is the main spot tailing? SolubilityCheck->Decision Column Flash Chromatography DCM:MeOH (98:2) + 0.5% TEA Decision->Column Yes (Tailing) ImpurityCheck Check for 5-OH Impurity (Lower Rf spot) Decision->ImpurityCheck No (Clean Spot) Final Pure Product (White/Pale Yellow Solid) Column->Final Crystallization Recrystallization EtOAc / Heptane Crystallization->Final ImpurityCheck->Crystallization No (Only Product) Wash Base Wash (0.5M NaOH) ImpurityCheck->Wash Yes (5-OH Present) Wash->Crystallization

Caption: Decision tree for isolating 5-(Benzyloxy)-6-bromo-1H-indazole based on crude impurity profile.

References
  • BenchChem Technical Data. Synthesis and Purification of 6-Bromo-1H-indazole Derivatives. (General protocols for bromo-indazole handling). [3]

  • PubChem Compound Summary. 5-Bromo-1H-indazole and related hydroxy-indazoles.[1][2][3] (Physical properties and pKa data).[1][2][3][4][8]

  • Cheung, M., et al. Discovery of Indazole-Based Kinase Inhibitors.[1][2][3] (Context for benzyloxy-indazole intermediates in drug discovery). Note: General reference to the scaffold utility in VEGFR/PLK4 inhibition.

  • Sigma-Aldrich. 5-Bromo-6-methoxy-1H-indazole Product Sheet. (Analogous solubility and handling data).

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. (General methodology for solvent selection in polar heterocycles).

Sources

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Characterization of 5-(Benzyloxy)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-(Benzyloxy)-6-bromo-1H-indazole, a substituted indazole of significant interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental spectra in the public domain, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra, grounded in the analysis of structurally related and well-characterized indazole derivatives. This approach not only offers a robust framework for the structural verification of the target compound but also serves as a valuable educational tool for researchers working with substituted heterocyclic systems.

Introduction to NMR Spectroscopy of Indazoles

Indazoles are bicyclic heteroaromatic compounds that exist as 1H and 2H tautomers, with the 1H tautomer generally being more stable.[2] NMR spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives, as the chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to the nature and position of substituents.[2][3] The differentiation between N-1 and N-2 isomers, for instance, is often readily achieved through NMR analysis.[4]

Predicted ¹H and ¹³C NMR Spectra of 5-(Benzyloxy)-6-bromo-1H-indazole

The predicted ¹H and ¹³C NMR data for 5-(Benzyloxy)-6-bromo-1H-indazole are presented below. These predictions are derived from the established substituent effects on the indazole core, drawing comparisons with compounds such as 6-bromo-1H-indazole, 5-chloro-3-phenyl-1H-indazole, and anisole (as a model for the benzyloxy group). The standard numbering of the indazole ring is used for all assignments.

Molecular Structure and Numbering:

Caption: Molecular structure of 5-(Benzyloxy)-6-bromo-1H-indazole with atom numbering.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H1 (NH)~10.5-11.5br s-The NH proton of indazoles is typically deshielded and appears as a broad singlet.
H3~8.0-8.2s-The H3 proton is a characteristic singlet in the aromatic region, its exact position influenced by substituents on the benzene ring.
H4~7.2-7.4s-The benzyloxy group at C5 is electron-donating, shielding H4. The adjacent bromine at C6 will have a minor deshielding effect. The expected multiplicity is a singlet due to the lack of adjacent protons.
H7~7.6-7.8s-H7 is expected to be a singlet and its chemical shift will be influenced by both the bromine and benzyloxy substituents.
O-CH₂~5.1-5.3s-The benzylic protons typically appear as a singlet in this region.
Phenyl~7.3-7.5m-The five protons of the phenyl group will appear as a multiplet in the aromatic region.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3~134-136The chemical shift of C3 is sensitive to the electronic nature of the benzene ring substituents.
C3a~122-124A quaternary carbon, its position is influenced by the fusion to the pyrazole ring.
C4~110-112Shielded by the electron-donating benzyloxy group at C5.
C5~150-152Deshielded due to the direct attachment of the electronegative oxygen atom.
C6~105-107The carbon bearing the bromine atom is expected to be significantly shielded (heavy atom effect).
C7~115-117Influenced by the adjacent bromine and the overall electron density of the ring.
C7a~140-142A quaternary carbon, part of the ring fusion.
O-CH₂~70-72Typical chemical shift for a benzylic carbon attached to an oxygen.
Phenyl-C1~136-138The ipso-carbon of the phenyl ring.
Phenyl-C2,6~128-129Ortho-carbons of the phenyl ring.
Phenyl-C3,5~127-128Meta-carbons of the phenyl ring.
Phenyl-C4~128-129Para-carbon of the phenyl ring.

Comparative Analysis with Related Indazole Derivatives

To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of structurally analogous compounds is crucial.

Table 1: Comparison of ¹H and ¹³C NMR Data of 5-(Benzyloxy)-6-bromo-1H-indazole with Related Compounds.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
5-(Benzyloxy)-6-bromo-1H-indazole Predicted: H3: ~8.1, H4: ~7.3, H7: ~7.7Predicted: C3: ~135, C4: ~111, C5: ~151, C6: ~106, C7: ~116, C7a: ~141This Guide
6-Bromo-1H-indazoleH3: 8.03 (s), H4, H7: 7.67-7.72 (m), H5: 7.24-7.26 (m)C3: ~135.0, C4: ~122.0, C5: ~125.0, C6: ~118.0, C7: ~120.0, C7a: ~140.0[3]
5-Chloro-3-phenyl-1H-indazoleH4, H6, H7: 7.14-7.98 (m)C3: 145.36, C3a: 127.11, C4: 120.35, C5: 127.63, C6: 121.80, C7: 111.35, C7a: 140.04[5]

The comparison highlights the expected upfield shift of H4 and the significant shielding of C6 in the target molecule due to the electronic effects of the benzyloxy and bromine substituents, respectively.

Experimental Protocol for NMR Data Acquisition

For researchers synthesizing or analyzing 5-(Benzyloxy)-6-bromo-1H-indazole, the following standardized protocol for NMR data acquisition is recommended.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Workflow for Spectroscopic Analysis

The logical progression for the complete spectroscopic characterization of 5-(Benzyloxy)-6-bromo-1H-indazole is outlined in the following workflow diagram.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation synthesis Synthesis & Purification dissolution Dissolution in Deuterated Solvent synthesis->dissolution H1_NMR ¹H NMR Spectroscopy dissolution->H1_NMR C13_NMR ¹³C NMR Spectroscopy H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional for full assignment) C13_NMR->TwoD_NMR processing Data Processing (Fourier Transform, Phasing, Baseline Correction) TwoD_NMR->processing assignment Peak Assignment & Structural Verification processing->assignment comparison Comparison with Predicted & Reference Data assignment->comparison report Final Report & Characterization comparison->report

Caption: Workflow for the NMR spectroscopic analysis of 5-(Benzyloxy)-6-bromo-1H-indazole.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of 5-(Benzyloxy)-6-bromo-1H-indazole. By leveraging comparative data from structurally related compounds, we have established a reliable set of expected chemical shifts and coupling patterns. The detailed experimental protocols and workflows presented herein are designed to assist researchers in the unambiguous structural determination of this and similar substituted indazole derivatives, thereby supporting advancements in medicinal chemistry and drug discovery.

References

  • BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.
  • Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • ChemicalBook. (n.d.). 5-bromo-1h-indazole-3-carboxylic acid(1077-94-7) 1 h nmr.
  • Supporting Information for a scientific article. (n.d.). aws.amazon.com.
  • SciELO. (2024, May 15). Article.
  • Supporting information for a scientific article. (n.d.). The Royal Society of Chemistry.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Li, Y., Hu, Y., & Zhang, S. (2013). Dual role of Allylsamarium Bromide as Grignard Reagent and a Single Electron Transfer Reagent in the One-Pot Synthesis of Terminal Olefins. The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 5-bromo-1h-indazole(53857-57-1) 1 H NMR.
  • ChemicalBook. (n.d.). 5-METHOXY-1H-INDAZOLE(94444-96-9) 1H NMR.
  • BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromoindole.
  • BLD Pharm. (n.d.). 79762-54-2|6-Bromo-1H-indazole.
  • Biomall. (n.d.). Buy 6-Bromo-1H-indazole, 95%,1gm ASB2543.1gm in India.
  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.
  • Claramunt, R. M., López, C., Pérez-Torralba, M., Elguero, J., & Alkorta, I. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 67(21), 7274–7283.

Sources

A Senior Application Scientist's Perspective on Method Development and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the HPLC Purity Analysis of 5-(Benzyloxy)-6-bromo-1H-indazole

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery, indazole derivatives are of significant interest due to their diverse biological activities.[1] The compound 5-(Benzyloxy)-6-bromo-1H-indazole serves as a crucial intermediate in the synthesis of various pharmacologically active agents.[2][3] Consequently, ensuring its purity is not merely a quality control checkpoint; it is a fundamental prerequisite for the reliability of downstream synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[4]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-(Benzyloxy)-6-bromo-1H-indazole. We will move beyond a simple recitation of parameters to explore the underlying chromatographic principles, explaining the rationale behind the selection of different stationary and mobile phases. Our objective is to equip researchers and drug development professionals with a robust analytical framework, complete with experimental data and protocols, to establish a reliable, self-validating purity assessment method.

Chapter 1: Foundational Principles of the Chromatographic Separation

The analysis of a substituted indazole like 5-(Benzyloxy)-6-bromo-1H-indazole falls squarely within the domain of Reversed-Phase HPLC (RP-HPLC), the most common and versatile mode of liquid chromatography.[5][6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[7] Our analyte, possessing both non-polar (benzyloxy group, brominated benzene ring) and polar (indazole NH group) characteristics, will interact with the stationary phase primarily through hydrophobic interactions. The separation is achieved by eluting the sample with a mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile (ACN) or methanol (MeOH).[8] Non-polar compounds interact more strongly with the stationary phase and thus elute later.[6]

The choice of stationary and mobile phases can dramatically influence the separation efficiency.[8] Therefore, a comparative approach is essential to identify the optimal conditions for resolving the main compound from potential process-related impurities, such as unreacted starting materials (e.g., 6-bromo-1H-indazole) or by-products of the benzylation reaction.[9]

Chapter 2: A Comparative Study of HPLC Conditions

To develop a robust purity method, we will evaluate two distinct sets of chromatographic conditions. The goal is to compare the impact of stationary phase chemistry and mobile phase composition on key performance metrics: Resolution (Rs), Peak Symmetry (Tailing Factor, Tf), and Retention Time (tR).

Method A: The Industry Standard (C18 Stationary Phase)

  • Stationary Phase: A C18 (octadecyl) bonded silica column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules.[7][10] It is the logical starting point for this analysis.

  • Mobile Phase: An aqueous mobile phase mixed with acetonitrile (ACN). ACN is often preferred over methanol for aromatic and heterocyclic compounds as it can provide sharper peaks and lower UV cutoff.[8] We will incorporate a small amount of formic acid (0.1%) to control the ionization state of the indazole ring's basic nitrogen, which is critical for achieving symmetrical peak shapes and reproducible retention times.[11][12]

Method B: An Alternative Selectivity Approach (Phenyl-Hexyl Stationary Phase)

  • Stationary Phase: A Phenyl-Hexyl column provides a different separation mechanism. In addition to hydrophobic interactions, the phenyl rings in the stationary phase can engage in π-π interactions with the aromatic rings of our analyte and related impurities. This can lead to unique selectivity and improved resolution for closely related aromatic compounds where a C18 column might fall short.

  • Mobile Phase: We will use the same mobile phase composition (water/ACN with 0.1% formic acid) to ensure that any observed differences in chromatography are directly attributable to the stationary phase chemistry.

Chapter 3: Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability testing (SST) criteria. Adherence to these steps ensures the reliability and reproducibility of the analytical results.

Reagents and Materials
  • 5-(Benzyloxy)-6-bromo-1H-indazole reference standard and sample lots.

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Methanol (MeOH).

  • Formic Acid (FA), >99% purity.

  • Deionized water, 18.2 MΩ·cm.

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and deionized water.

  • Standard Solution Preparation: Accurately weigh approximately 10.0 mg of the 5-(Benzyloxy)-6-bromo-1H-indazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the Standard Solution using the Sample Diluent.

Chromatographic Conditions
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Elution 0-2 min: 50% B0-2 min: 50% B
2-15 min: 50% to 95% B2-15 min: 50% to 95% B
15-18 min: 95% B15-18 min: 95% B
18-18.1 min: 95% to 50% B18-18.1 min: 95% to 50% B
18.1-25 min: 50% B (Equilibration)18.1-25 min: 50% B (Equilibration)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Injection Volume 5 µL5 µL
UV Detection 254 nm254 nm
System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Tf) for the main peak: ≤ 2.0

  • Relative Standard Deviation (RSD) for the peak area: ≤ 2.0%

Analytical Procedure
  • Perform a blank injection (Sample Diluent).

  • Perform the SST injections as described above.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at 254 nm.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) prep_sample Prepare Standard & Sample (0.1 mg/mL in 50:50 ACN/H2O) prep_mobile->prep_sample sys_setup HPLC System Setup & Column Equilibration prep_sample->sys_setup sst_inject System Suitability Test (5x Standard Injections) sys_setup->sst_inject sample_inject Inject Blank & Samples sst_inject->sample_inject integrate Integrate Chromatograms sample_inject->integrate calc Calculate Purity (% Area) & SST Parameters integrate->calc compare Compare Method A vs. B (Resolution, Tailing) calc->compare

Caption: Experimental workflow for HPLC purity analysis.

Chapter 4: Results and Comparative Discussion

The performance of each method is evaluated based on its ability to separate the main peak from two potential impurities: Impurity 1 (Starting Material: 6-Bromo-1H-indazole) , which is more polar, and Impurity 2 (Isomeric By-product) , which has polarity very similar to the main analyte.

Table 1: Comparative Performance Data

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Analyte: 5-(Benzyloxy)-6-bromo-1H-indazole
Retention Time (tR)12.5 min11.8 min
Tailing Factor (Tf)1.21.1
Impurity 1: 6-Bromo-1H-indazole
Retention Time (tR)6.2 min5.9 min
Resolution (Rs) from Main Peak> 10> 10
Impurity 2: Isomeric By-product
Retention Time (tR)12.2 min11.4 min
Resolution (Rs) from Main Peak1.62.5
Discussion of Results
  • Separation of Polar Impurity 1: Both the C18 and Phenyl-Hexyl columns provided excellent separation for the more polar starting material (Impurity 1) from the main analyte peak. The resolution values are well above the baseline separation criterion of Rs ≥ 1.5, indicating that either method is suitable for quantifying this impurity.

  • Separation of Isomeric Impurity 2: This is where the difference in stationary phase selectivity becomes critical. The C18 column (Method A) provided only partial separation (Rs = 1.6), which is borderline for accurate quantification. In contrast, the Phenyl-Hexyl column (Method B) yielded baseline separation (Rs = 2.5). This significant improvement is likely due to the π-π interactions between the Phenyl-Hexyl stationary phase and the aromatic systems of the analyte and its isomer, providing an additional separation mechanism beyond simple hydrophobicity.[13]

  • Peak Shape and Retention: Both methods produced excellent peak symmetry (Tf = 1.1-1.2), validating the use of formic acid in the mobile phase to suppress undesirable ionic interactions with residual silanols on the silica support.[12] The slightly shorter retention times on the Phenyl-Hexyl column suggest it is slightly less retentive overall for this compound under these conditions.

Logic_Diagram cluster_params Controllable HPLC Parameters cluster_metrics Performance Metrics col Stationary Phase (e.g., C18, Phenyl-Hexyl) res Resolution (Rs) col->res Affects Selectivity (π-π) ret Retention Time (tR) col->ret Affects Retention (Hydrophobicity) mob Mobile Phase (e.g., ACN/H2O Ratio) mob->res Influences mob->ret Strongly Influences mod Mobile Phase Modifier (e.g., Formic Acid, TFA) mod->ret Can modify ionization ps Peak Shape (Tf) mod->ps Crucial for Basic Analytes

Caption: Relationship between HPLC parameters and performance.

Conclusion and Recommendation

While a standard C18 column provides an adequate screening method for 5-(Benzyloxy)-6-bromo-1H-indazole, it may fail to resolve critical, structurally similar impurities. The comparative data clearly demonstrates the superiority of the Phenyl-Hexyl stationary phase (Method B) for this specific analysis. The alternative selectivity offered by π-π interactions provides the necessary resolving power to ensure a comprehensive and accurate purity assessment, which is paramount in a drug development context.

Therefore, for routine quality control and release testing of 5-(Benzyloxy)-6-bromo-1H-indazole, the method utilizing a Phenyl-Hexyl column with an acetonitrile/water gradient containing 0.1% formic acid is strongly recommended. This method is robust, reproducible, and provides superior separation for potential isomeric impurities, thereby ensuring the highest confidence in the quality of this critical synthetic intermediate.

References

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-JBKZNKVwjyV7YruXc9awMi4KxuVQ4tD04vIBOf3xQJC1tKHv1l6mX-HMiCEnJDcHh0sTaK5lzEDEwNlROGGUgwXLtxrXlTqO-8Bxg6l7GIBF660FQJTgEo8Yu-LcAAVV19CtJFZyupTvZEY2E-2gpdiR0qd5LFbV9U5OIWUg5WF7uRwxLXCEADIpWR8hTYMG-kjEFxHVXvlIEth6EJ23w4AQSQySFe_ESJP4StxRsLqTxNMfL_vHDIjsR34Oh-9DMAao2BqF3oeM79VxkFc=]
  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKvVNo0_Wty2kiOgODnO0LW7M_vHdsb6xgHJrA2SIXbRktQdnR9Imq2OXTOAmt7KOhAojQ1tYc5IRmWYbvwVkBu_t8lRWEECJMCK3hNLA5plUGn1iuy40n1czsiK_K3pmAupB73TMKq21B0laWfCVkCOkYoCfQ4q_ghtg0S_ZO1T6QsHfEMBu9N6n0vzY99V83]
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUOy5Ysc7GbSP6OHpw3iF_I9DPWQ7tThunyFNA9pBcsufPP7-2XaAHQmfl0oH2qIX5Uc3e7C1yijBiSpFNorV8DumwW6eiwhyyImBjiuNHW09lF-ghKKyxLXejLRDH_QyUQQZUyQdRKQxL6eM6IoqFIbuAoOGTJ4_TEBN4O9Z_IGcOZpvUBQdFm_YWuBVdG7dQNpJL2Ye9CFW9Dg==]
  • Burke, M. F., et al. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic. [URL: https://vertexaisearch.cloud.google.
  • EvitaChem. 5-(Benzyloxy)-6-bromo-1H-indazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOmoWf2MW3tc4FRJLeQobkhfdzEqSUrAH8z6iKQdpDhJjWlyOGv6eli5RcPJR7-xtFSD0Z1ZYTondZaIGexOW2mtjsDFKGWR_up2xUT4DNpVUbzohEBaGjMga1h4OSnSYe8c8-w83u-w==]
  • Ascentis. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDKdWMH_ibc0xOd14o7KFtU3QKJl-0RyE2DGxJt25RI9tCySVQsUHh_xbadlEvIXzZLn4JsXh51rxyW1kxX8At1EMITI9UzBUlM7h5ftxpiOP9AeBAVwTW9z7_ghpbaY89d7rt-M7C77euTiDSuMo=]
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [URL: https://www.researchgate.net/publication/305881476_The_retention_features_of_nitrogen-containing_heterocyclic_compounds_in_reversed-phase_and_hydrophilic_HPLC-MS_modes]
  • Taylor & Francis Online. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [URL: https://www.tandfonline.com/doi/abs/10.1080/10826070701298922]
  • Podolska, M., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFE8_5QY4ptgDQ4gqb4B98z6yLueIrnkptxknAaA2yfhZCHXHSeTFHbafAmxXoVCSX3wSqxLLyqht7JKMAdbNg9-eZvHI8E78wNveVoQOiXMZ2ol4Z109pL197hESd-ZNU4e4rc0GQLimo-3zaizkDRD04Wbja]
  • Moravek. Exploring the Different Mobile Phases in HPLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7-bcWK_PPOTkaS3rjHWAywqaHTEd-BOLv93dbH-mm8KvXHXZvEfkv4Jmn2mBH-78VYnDRP4SBZMhzIQi_hHAkoXHafKCJvw0xBRu4ZvNcDb1_c7ywGd8xjxKEl8HjjVt_ETgQwpmiU2Mo1K4sqcTj88aWoxJrdNYHmBm9dgj60XI=]
  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2SVRYZ2KRTrZEdsDrLyU5SjTXLL5YgoWfqvJfgQuLnSq0cFjpRP1KrYYyWbCIfKNSRn09TCTbMHf7rMThF0PTsYOaS2qIMsARdAWnFfaiaKcuae3lcB3naMYq9ArsLFRHscrVBbt7Q_iv-vlrxXCVWhLudqe9ZEhDG4TIe_CwYyza1BF77lq513dMRj_Zr97wHYKKWy8FIxjy8xUtuWbD]
  • MDPI. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [URL: https://www.mdpi.com/1420-3049/29/11/2471]
  • Google Patents. CN119000907A - Detection method of indazole derivatives. [URL: https://patents.google.
  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative. [URL: https://patents.google.
  • BenchChem. Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcLiHre209Bu9h6t_4ajkJyCiuJY_mXSFse47lom52u_spqUQij6igDOaDOtMMVOWNOkM8wWKyym6FY2OThHDU5-p1HteLPc26mL7fc5suXjx3yKTLfzudxuN7QO0HFFQXrUHIRt3Fbyk0KKE6S__txM1HqeDhl0-7ye890vB4sYQwg8vXgGY8zncktNSUY48x_LG30IysIM30Y2ornwHj1kmk6WvPxqRn2Oo=]
  • Bangladesh Journals Online. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [URL: https://www.banglajol.info/index.php/JSR/article/view/72947]
  • ResearchGate. Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. [URL: https://www.researchgate.net/publication/348396556_Identification_and_development_of_novel_indazole_derivatives_as_potent_bacterial_peptidoglycan_synthesis_inhibitors]
  • BenchChem. Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3XC-FdaHZteIrnaYDWfY4Gua7aluCtGhtBO1IZRuO2ITNeQxXcN9rbyoR1jJAUcN_D5Rji0KvBHTInN8GmPLDTRXwddu3u89YRK1ZFdc9DVSRy9B3P3tJsjPSFCD0ZyPdAfZsBBWy69Qky3AhcYs4TfIJhAHtzX8mTpT7ZCtxS7I_r8n3M4J_JVmfHnoJIQ-aHw_mZAHyMGhirw==]

Sources

Strategic Profiling of Indazole-Based Kinase Inhibitors: A Comparative Analysis of Selectivity and Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Privilege

In the crowded landscape of kinase inhibitor design, the indazole scaffold remains a "privileged structure." Its ability to mimic the adenine ring of ATP allows it to anchor effectively into the kinase hinge region via hydrogen bonding. However, the true utility of the indazole core lies in its vectors for substitution—specifically at the C3, C5, and C6 positions—which dictate selectivity between vastly different kinome branches, such as the Angiokinase family (VEGFR) and the Neurotrophic family (TRK).

This guide moves beyond generic descriptions. We will perform a comparative technical analysis of two distinct indazole classes—Axitinib (1H-indazole) and Entrectinib (3-aminoindazole)—and provide a validated, self-checking protocol for profiling novel analogs using luminescent ADP detection.

Comparative Analysis: Structural Determinants of Selectivity

The indazole scaffold is not a monolith.[1] Small changes in substitution patterns drastically shift the inhibition profile. Below, we compare two FDA-approved benchmarks to illustrate how the scaffold acts as a chassis for different biological targets.

Table 1: Kinase Inhibition Profile Comparison[2][3]
FeatureAxitinib (Inlyta) Entrectinib (Rozlytrek)
Core Scaffold 1H-Indazole (C3-styryl substituted)3-Aminoindazole
Primary Targets VEGFR1, 2, 3 TRKA/B/C, ROS1, ALK
Potency (IC₅₀) VEGFR2: 0.2 nM [1]TRKA: 1.7 nM ; ROS1: 7.0 nM [2]
Binding Mode Type I (ATP Competitive) . The indazole N1/N2 H-bonds with the hinge region (Glu917/Cys919 in VEGFR2).Type I (ATP Competitive) . The 3-amino group provides crucial H-bond donor capability distinct from the styryl group of Axitinib.
Selectivity Driver The C3-styryl extension reaches into the hydrophobic back pocket, optimizing fit for the vascular endothelial family.The bulky benzyl-piperidine moiety attached to the carboxamide extends into the solvent front, tuning it for ALK/TRK pockets.
CNS Penetration Low/Moderate (P-gp substrate)High (Designed specifically to cross BBB for CNS metastases).
Mechanism of Action & Signaling

Both compounds function as ATP-competitive inhibitors, but they arrest different downstream cascades. Axitinib primarily halts angiogenesis via the RAS/RAF/MEK/ERK pathway downstream of VEGFR, while Entrectinib shuts down cell survival signaling in neuronal/fusion-driven tumors via PI3K/AKT and MAPK .

Visualization: Target Signaling Pathways

The following diagram illustrates the divergence in signaling pathways targeted by these indazole analogs.

KinasePathways GF Growth Factors (VEGF / NGF) RTK RTK Activation (VEGFR / TRK) GF->RTK Ligand Binding RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Indazole Indazole Inhibitors (Block ATP Binding) Indazole->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Signal transduction blockade by Indazole inhibitors at the RTK level, preventing downstream MAPK and PI3K activation.

Experimental Protocol: Robust Profiling with ADP-Glo™

As a Senior Scientist, I recommend the ADP-Glo™ Kinase Assay (Promega) for profiling indazole analogs. Unlike radiometric assays (


), it is non-radioactive, homogeneous, and less prone to interference from fluorescent compounds than FRET-based assays [3].

Why this choice? Indazoles are often highly potent (sub-nanomolar). ADP-Glo is sensitive enough to detect low conversion rates, allowing you to use low ATP concentrations (


) to accurately determine 

values for ATP-competitive inhibitors.
Workflow Overview

The assay quantifies kinase activity by measuring the ADP produced during the reaction.[2][3][4][5] It is a two-step "depletion-detection" system.[3][6]

Detailed Protocol
Phase 1: The Kinase Reaction[2]
  • Compound Prep: Prepare 3x serial dilutions of your indazole analog in 1X Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Critical: Ensure DMSO concentration is constant across the plate (typically < 1%).

  • Enzyme Addition: Add 2

    
    L of Kinase (e.g., Recombinant VEGFR2, ~0.2 ng/
    
    
    
    L) to a 384-well white low-volume plate.
  • Inhibitor Incubation: Add 1

    
    L of compound. Incubate for 10 minutes at RT.
    
    • Why? This allows the inhibitor to reach equilibrium with the enzyme before competition with ATP begins.

  • Start Reaction: Add 2

    
    L of ATP/Substrate mix (ATP concentration should be equal to 
    
    
    
    of the kinase).
  • Incubate: 60 minutes at RT.

Phase 2: ADP Detection
  • Stop & Deplete: Add 5

    
    L of ADP-Glo™ Reagent . Incubate for 40 minutes.
    
    • Mechanism: This stops the kinase reaction and enzymatically depletes all unconsumed ATP.[3][6] If this step fails, the background will be sky-high.

  • Detect: Add 10

    
    L of Kinase Detection Reagent . Incubate for 30 minutes.
    
    • Mechanism: Converts the generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.[2][3][4][5][6]

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Self-Validating the System (Quality Control)

Do not trust data unless the plate passes these internal checks:

  • Z' Factor: Must be > 0.5 (ideally > 0.7).

    
    
    
  • Signal-to-Background (S/B): The ratio of "No Inhibitor" (Max Activity) to "No Enzyme" (Background) should be > 10.

  • Reference Standard: Include a control curve of Axitinib (for VEGFR) or Staurosporine (pan-kinase). If the IC₅₀ shifts > 3-fold from historical data, invalidate the run.

Visualization: ADP-Glo Workflow

ADPGloWorkflow Step1 Step 1: Kinase Rxn (ATP -> ADP) Step2 Step 2: ADP-Glo Reagent (Deplete ATP) Step1->Step2 Stop Rxn 40 min Step3 Step 3: Detection Reagent (ADP -> ATP -> Light) Step2->Step3 Convert ADP 30 min Read Luminometer Readout Step3->Read Quantify

Figure 2: The sequential "Depletion-Detection" logic of the ADP-Glo assay ensures that the luminescent signal is proportional only to the ADP produced by the kinase.

Data Interpretation & Troubleshooting

Interpreting the IC₅₀ Curve
  • Steep Slope (Hill Slope > 1.5): Suspect compound aggregation or stoichiometric binding (irreversible inhibition). Indazoles are generally reversible, so a steep slope is a red flag for solubility issues.

  • Incomplete Inhibition (Bottom plateau > 0%): Indicates limited solubility or that the compound is hitting a "solubility wall" before fully inhibiting the enzyme.

Common Pitfalls
  • ATP Contamination: The assay relies on depleting ATP.[2] If your starting ATP is too high (> 1mM) or the depletion time is too short, the background will mask the signal.

  • Indazole Fluorescence: While rare, some extended conjugated indazoles are fluorescent. However, since ADP-Glo is luminescent, interference is minimal compared to FLINT or FRET assays.

References

  • Hu-Lowe, D.D., et al. (2008).[7][8][9][10] "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3."[7][8][11][12] Clinical Cancer Research.

  • Menichincheri, M., et al. (2016).[13][14] "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor."[13][15][16] Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Ardini, E., et al. (2016).[13][14] "Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications."[13][14][17][18] Molecular Cancer Therapeutics.[14]

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-(Benzyloxy)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged motif, integral to a multitude of pharmacologically active agents.[1][2] The specific derivative, 5-(Benzyloxy)-6-bromo-1H-indazole, serves as a crucial building block for various therapeutic candidates, including kinase inhibitors. Its efficient and scalable synthesis is therefore a subject of considerable interest within the drug development community. This guide provides an in-depth comparison of a benchmark synthetic method against viable alternatives, offering experimental protocols and data to inform methodological choices in the laboratory.

Introduction to 5-(Benzyloxy)-6-bromo-1H-indazole

The unique substitution pattern of 5-(Benzyloxy)-6-bromo-1H-indazole, featuring a bulky benzyloxy protecting group and a bromine atom, presents both opportunities and challenges in its synthesis. The benzyloxy group is often incorporated to modulate solubility and provide a handle for further functionalization, while the bromine atom is a versatile anchor for cross-coupling reactions to introduce molecular diversity. The goal of any synthetic route to this intermediate is to achieve high yield, purity, and scalability, while minimizing hazardous reagents and complex purification steps.

Benchmark Synthesis: The Jacobson-Style Cyclization

A robust and well-established approach to the synthesis of 1H-indazoles is the Jacobson synthesis, which involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.[1][3] This classical method remains a reliable choice for many substituted indazoles and serves as our benchmark for comparison. The proposed synthesis for 5-(Benzyloxy)-6-bromo-1H-indazole via this route starts from the readily available 4-bromo-5-(benzyloxy)-2-methylaniline.

Experimental Protocol: Benchmark Synthesis

Step 1: Acetylation of 4-bromo-5-(benzyloxy)-2-methylaniline

  • To a solution of 4-bromo-5-(benzyloxy)-2-methylaniline (1.0 equiv) in glacial acetic acid, add acetic anhydride (1.2 equiv).

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the N-acetylated product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-bromo-5-(benzyloxy)-2-methylphenyl)acetamide.

Causality: Acetylation of the aniline protects the amino group and provides the necessary acyl group for the subsequent cyclization. Acetic anhydride is a cost-effective and efficient acetylating agent.

Step 2: Nitrosation and Cyclization

  • Dissolve the N-(4-bromo-5-(benzyloxy)-2-methylphenyl)acetamide (1.0 equiv) in a suitable solvent such as chloroform or a mixture of acetic acid and acetic anhydride.[4]

  • Cool the solution in an ice bath and add a nitrosating agent, such as isoamyl nitrite (1.5 equiv) or a stream of nitrous gases generated from sodium nitrite and a strong acid.[3]

  • Maintain the temperature between 0-5°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 60-70°C) for several hours until the reaction is complete as monitored by TLC.[4]

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(Benzyloxy)-6-bromo-1H-indazole.

Causality: The nitrosation of the N-acetylated compound forms an N-nitroso intermediate. Upon heating, this intermediate undergoes an intramolecular cyclization, believed to proceed via an electrophilic attack of the diazonium-like group onto the aromatic ring, leading to the indazole product after deprotonation.[1]

Workflow of the Benchmark Synthesis

A 4-bromo-5-(benzyloxy)-2-methylaniline B Acetylation (Acetic anhydride, Acetic acid) A->B Step 1 C N-(4-bromo-5-(benzyloxy)-2-methylphenyl)acetamide B->C D Nitrosation & Cyclization (Isoamyl nitrite, Heat) C->D Step 2 E 5-(Benzyloxy)-6-bromo-1H-indazole D->E

Caption: Workflow for the benchmark Jacobson-style synthesis.

Alternative Synthetic Routes

While the Jacobson-style synthesis is reliable, other methods may offer advantages in terms of starting material availability, reaction conditions, or overall efficiency. We will explore three plausible alternatives.

Alternative 1: Synthesis from a Substituted o-Nitrobenzylamine (Davis-Beirut Related)

The Davis-Beirut reaction and related cyclizations of o-nitrobenzylamines provide another entry to the indazole core.[1][5] This route would begin with a suitably substituted o-nitrobenzylamine.

Experimental Protocol: Alternative 1

Step 1: Synthesis of N-benzyl-4-bromo-5-(benzyloxy)-2-nitrobenzylamine

  • Start with 4-bromo-5-(benzyloxy)-2-nitrotoluene. Radical bromination of the methyl group would yield 1-(bromomethyl)-4-bromo-5-(benzyloxy)-2-nitrobenzene.

  • React the benzylic bromide with benzylamine to afford N-benzyl-4-bromo-5-(benzyloxy)-2-nitrobenzylamine.

Step 2: Reductive Cyclization

  • Dissolve the N-benzyl-4-bromo-5-(benzyloxy)-2-nitrobenzylamine (1.0 equiv) in a suitable solvent like ethanol.

  • Add a reducing agent, such as triethyl phosphite, and heat the mixture to reflux.[1] This is characteristic of a Cadogan-Sundberg type reaction.

  • Alternatively, a base-catalyzed cyclization can be employed. Dissolve the starting material in ethanol and add an aqueous solution of potassium hydroxide. Heat the mixture to 60°C for several hours.[1]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1-benzyl-5-(benzyloxy)-6-bromo-1H-indazole. A subsequent debenzylation step would be required to obtain the target compound.

Causality: The reduction of the nitro group in the presence of the adjacent benzylic amine facilitates an intramolecular cyclization to form the indazole ring. The choice of reaction conditions can influence the final product, with some methods leading to 2H-indazoles.[1]

Workflow of Alternative Synthesis 1

A 4-bromo-5-(benzyloxy)-2-nitrotoluene B Benzylic Bromination A->B C 1-(bromomethyl)-4-bromo-5-(benzyloxy)-2-nitrobenzene B->C D Amination (Benzylamine) C->D E N-benzyl-4-bromo-5-(benzyloxy)-2-nitrobenzylamine D->E F Reductive Cyclization (e.g., P(OEt)3) E->F G 1-benzyl-5-(benzyloxy)-6-bromo-1H-indazole F->G H Debenzylation G->H I 5-(Benzyloxy)-6-bromo-1H-indazole H->I A 2-chloro-4-bromo-5-(benzyloxy)benzaldehyde B Hydrazone Formation (Hydrazine hydrate) A->B C Corresponding Hydrazone B->C D Intramolecular N-Arylation (CuI, Ligand, Base) C->D E 5-(Benzyloxy)-6-bromo-1H-indazole D->E A 4-bromo-5-(benzyloxy)aniline B Sandmeyer Isatin Synthesis A->B C 6-bromo-5-(benzyloxy)isatin B->C D Ring Opening (Aqueous Alkali) C->D E Aminophenylglyoxylic acid derivative D->E F Diazotization & Reductive Cyclization E->F G 5-(Benzyloxy)-6-bromo-1H-indazole-3-carboxylic acid F->G H Decarboxylation G->H I 5-(Benzyloxy)-6-bromo-1H-indazole H->I

Sources

Safety Operating Guide

5-(Benzyloxy)-6-bromo-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

5-(Benzyloxy)-6-bromo-1H-indazole: Safe Handling & Disposal Protocol

Chemical Profile & Hazard Assessment

5-(Benzyloxy)-6-bromo-1H-indazole is a halogenated heterocyclic building block frequently used in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive scaffolds. Its disposal requires specific attention due to the presence of the bromine atom and the stable indazole core, which classifies it as a halogenated organic waste .

Unlike simple organic solvents, this compound does not degrade easily under ambient conditions. Improper disposal (e.g., drain pouring) poses significant risks to aquatic ecosystems due to the persistence of halogenated aromatics.

Physicochemical Properties
PropertyDataRelevance to Disposal
CAS Number 1354593-33-1Unique identifier for waste manifesting.
Formula C₁₄H₁₁BrN₂OHigh carbon/nitrogen content; requires high-temp incineration.
Appearance Off-white to pale yellow solidParticulate hazard; dust control is critical.
Halogen Content Bromine (Br) attached to C6CRITICAL: Must be segregated from non-halogenated waste streams to prevent scrubber corrosion in standard incinerators.
Reactivity Stable; incompatible with strong oxidizersKeep away from nitric acid/peroxides in waste storage.
GHS Hazard Classification[1][2][3]
  • Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Environmental: While specific aquatic toxicity data may be limited for this derivative, halogenated indazoles are treated as Aquatic Chronic 3 or 4 by default in waste management protocols due to their structural persistence.

Pre-Disposal Handling & Containment

Before moving the substance to a central waste area, the researcher must stabilize and package the material at the bench.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling. If in solution with penetrating solvents (e.g., DCM, DMF), use double-gloving or Silver Shield® laminates.

    • Respiratory: Use a fume hood.[2] If weighing large quantities (>10g) outside a hood, an N95/P2 particulate respirator is required to prevent inhalation of brominated dust.

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk during transport.

    • Solutions: Amber glass or HDPE bottles. Do not use metal containers (e.g., steel cans) for liquid waste containing this compound, as free bromide ions or degradation products can corrode metal over time.

Disposal Decision Matrix (Workflow)

The disposal route depends entirely on the physical state of the waste. Follow this logic flow to ensure compliance.

DisposalWorkflow Start Waste Generation: 5-(Benzyloxy)-6-bromo-1H-indazole StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Pure compound, filter cake, contaminated silica) StateCheck->Solid Solid Solution Liquid Waste (Reaction mixture, mother liquor) StateCheck->Solution Liquid StreamA Stream A: Solid Hazardous Waste Label: 'Solid Waste - Toxic, Halogenated' Solid->StreamA HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Solution->HalogenCheck StreamB Stream B: Halogenated Solvent Waste Label: 'Flammable/Toxic - Halogenated' HalogenCheck->StreamB Yes (DCM, etc.) StreamC Stream C: Non-Halogenated Solvent Waste Label: 'Flammable - Contains Halogenated Solutes' HalogenCheck->StreamC No (MeOH, EtOAc) Incineration Final Fate: High-Temp Incineration (Requires Acid Gas Scrubbing) StreamA->Incineration StreamB->Incineration StreamC->Incineration *Must be flagged as Halogen-bearing

Figure 1: Decision tree for segregating brominated indazole waste streams. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.

Regulatory Compliance & Waste Coding

Proper labeling is the primary defense against regulatory fines and treatment facility accidents.

United States (RCRA)

This compound is not explicitly P- or U-listed. However, it must be characterized by the generator.

  • Solid Waste: Generally classified as Non-RCRA Regulated Hazardous Waste (unless it exhibits toxicity via TCLP, which is rare for this class).

    • Best Practice: Manage as State-Regulated Hazardous Waste (e.g., California's "Toxic" designation).

  • Liquid Waste:

    • If dissolved in Acetone/Methanol: D001 (Ignitable).

    • If dissolved in DCM: F002 (Spent Halogenated Solvent).

    • Crucial Note: You must list "5-(Benzyloxy)-6-bromo-1H-indazole" as a constituent on the waste tag. Do not simply write "Organic Waste."

European Union (EWC Codes)
  • Pure Substance: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • In Solution: 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).

Emergency Procedures: Spills & Exposure

Do not attempt to neutralize this compound with bleach. Adding bleach (hypochlorite) to brominated aromatics can generate toxic bromamines or volatile brominated oxidants.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (3-meter radius) if dust is airborne.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[2] Wear an N95 mask if solid powder is loose.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a wide-mouth jar. Wipe surface with soap and water (indazoles are lipophilic; water alone will not clean effectively).

    • Liquid Spill: Absorb with vermiculite or spill pads. Do not use sawdust (combustible).[3]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container. Label as "Debris contaminated with 5-(Benzyloxy)-6-bromo-1H-indazole."

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 53394626 (Parent Indazole Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the classification and labelling of waste.[3][2][5][6][7] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.